Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methyl ester at position 2 and a (2-chloro-6-fluorophenyl)methoxy group at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibitory activities . The presence of electron-withdrawing chlorine and fluorine atoms on the aryl methoxy substituent may enhance metabolic stability and modulate electronic properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(11-5-2-3-8-15(11)21-16)24-10-12-13(19)6-4-7-14(12)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNZXDWXKHRYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the quinoline core.
Attachment of the 2-chloro-6-fluorophenyl Ring: This step involves the coupling of the 2-chloro-6-fluorophenyl ring to the methoxy-substituted quinoline core, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The target compound’s substitution pattern distinguishes it from analogs. Key comparisons include:
*Calculated molecular weight based on formula C₁₉H₁₄ClFNO₃.
Key Observations :
- Electron-Withdrawing Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to simple methoxy (e.g., ) or chloro-methoxy (e.g., ) analogs. This may reduce quinoline’s basicity and alter π-π stacking in protein binding.
- Polarity : Unlike carbamoyl-linked analogs (e.g., ), the target’s ether linkage may improve lipophilicity, favoring membrane permeability.
Biological Activity
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline scaffold, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its pharmacological properties, potentially affecting its interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play roles in inflammation and cancer progression.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting DNA synthesis.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against colorectal cancer cell lines (HCT116 and Caco-2) where it demonstrated remarkable inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.4 | Induces G2/M phase arrest |
| Caco-2 | 0.3 | Promotes apoptosis through oxidative stress |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicate effective inhibition of bacterial strains, with mechanisms likely involving disruption of cellular processes:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
Case Studies
- Study on Colorectal Cancer : A study evaluated the effects of this compound on HCT116 cells, revealing that treatment led to a significant increase in cells arrested at the G2/M phase from 15.21% to 82.53% after exposure to 0.4 μM for 24 hours .
- Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial properties against various pathogens, demonstrating a dose-dependent response in inhibiting bacterial growth, particularly in Gram-positive strains .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate, and how are reaction conditions optimized?
A multi-step synthesis is typically employed, starting with functionalization of the quinoline core. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with acrylates or ketones under acidic conditions (e.g., acetic acid/H₂SO₄ at 140°C) .
- Methoxy Introduction : Nucleophilic substitution or Mitsunobu reaction to install the (2-chloro-6-fluorophenyl)methoxy group at the 4-position .
- Esterification : Methylation of the carboxylic acid intermediate using POCl₃ or DCC/DMAP in anhydrous conditions .
- Optimization : Catalytic systems like PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane enhance cross-coupling efficiency for aryl substitutions .
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals (>95%) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles between the quinoline core and substituents (e.g., phenyl rings twisted 56.97–88.2°) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.8–8.2 ppm range) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 360.1) .
Q. How can researchers troubleshoot low yields during esterification?
- Catalyst Selection : Use POCl₃ instead of DCC for sterically hindered substrates .
- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis side reactions.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress decomposition .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, fluoro, methoxy) influence biological activity?
- Electron-Withdrawing Groups : The 2-chloro-6-fluorophenyl group enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Methoxy Flexibility : The 4-methoxy group in quinoline derivatives increases metabolic stability compared to hydroxyl analogs .
- SAR Trends : Analogous compounds with trifluoromethyl substitutions show 10-fold higher potency in enzyme inhibition assays .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., RMSD <2.0 Å validation against X-ray co-crystals) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values (R² = 0.89) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic Interference : Test metabolites (e.g., demethylated derivatives) to confirm parent compound activity .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Q. What strategies improve stability in formulation studies?
- pH Optimization : Buffers (pH 6.5–7.4) prevent ester hydrolysis .
- Lyophilization : Increases shelf life (>24 months) when stored at -20°C .
- Excipient Screening : Cyclodextrins or PEG-400 enhance aqueous solubility (up to 1.2 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
